(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol
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Overview
Description
(3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a tetrahydrofuran derivative and a butyl(methyl)amine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the starting material, followed by nucleophilic substitution to introduce the butyl(methyl)amino group.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol: Similar structure but lacks the methyl group.
(3S,4R)-4-(Methylamino)tetrahydrofuran-3-ol: Similar structure but lacks the butyl group.
(3S,4R)-4-(Ethyl(methyl)amino)tetrahydrofuran-3-ol: Similar structure but has an ethyl group instead of a butyl group.
Uniqueness
(3S,4R)-4-(Butyl(methyl)amino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both butyl and methyl groups. This combination of features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol is a chiral compound belonging to the class of oxolanes, specifically a tetrahydrofuran derivative. Its unique stereochemistry and functional groups suggest potential biological activity relevant to medicinal chemistry. This article explores the biological activity of this compound, focusing on its molecular interactions, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C9H19NO2
- Molecular Weight : 173.25 g/mol
- Structure : The compound features a five-membered ring with a hydroxyl group and a butyl(methyl)amino substituent, which is critical for its biological activity.
Research indicates that this compound may interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest the following pathways:
- Receptor Binding : The compound may exhibit affinity for various receptors involved in neurotransmission and metabolic processes.
- Enzyme Modulation : It may influence enzyme activities related to lipid metabolism and signal transduction pathways.
Biological Activities
The biological activities of this compound have been explored in several studies:
- Neuroprotective Effects : Some studies have indicated that the compound could have neuroprotective properties by modulating neurotransmitter levels.
- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against certain pathogens.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Neuroprotective | Modulates neurotransmitter levels | |
Antimicrobial | Exhibits activity against specific pathogens | |
Enzyme Modulation | Influences lipid metabolism enzymes |
Case Studies
- Neuroprotective Study : A study investigating the effects of this compound on neuronal cells demonstrated that it significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions. The mechanism was linked to enhanced antioxidant enzyme activity.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it inhibited growth at concentrations as low as 50 µM, suggesting potential as a lead compound for antibiotic development.
Pharmacological Implications
The pharmacological implications of this compound are significant due to its structural similarities with other bioactive compounds. Its unique combination of functional groups positions it well for further investigation in therapeutic contexts.
Table 2: Comparison with Similar Compounds
Compound Name | IUPAC Name | Molecular Formula | Unique Features |
---|---|---|---|
(3S,4R)-4-(diethylamino)oxolan-3-ol | (3S,4R)-4-(diethylamino)tetrahydrofuran-3-ol | C8H17NO2 | Contains diethyl instead of butyl(methyl) |
(3S,4R)-4-(butyl(methyl)amino)oxolan-3-ol | (3S,4R)-4-(butyl(methyl)amino)tetrahydrofuran-3-ol | C9H19NO2 | Features a methyl group on the amino substituent |
Future Research Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the molecular targets and pathways influenced by this compound.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-10(2)8-6-12-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
QXDVIIBPEWYIIV-RKDXNWHRSA-N |
Isomeric SMILES |
CCCCN(C)[C@@H]1COC[C@H]1O |
Canonical SMILES |
CCCCN(C)C1COCC1O |
Origin of Product |
United States |
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